molecular formula C23H24N4O3 B3217816 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide CAS No. 1185179-80-9

3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide

Cat. No.: B3217816
CAS No.: 1185179-80-9
M. Wt: 404.5
InChI Key: MPMZPQLPGRMADK-UHFFFAOYSA-N
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Description

The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Functionalization of the core: Introduction of the oxo group at the 4-position and the propanamide side chain can be accomplished through selective oxidation and amide coupling reactions, respectively.

    Attachment of the propoxyphenyl group: This step involves the reaction of the intermediate with 4-propoxybenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also be used in the development of new diagnostic tools or therapeutic agents.

Medicine

Medicinally, the compound’s structure suggests potential applications in drug discovery and development. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound may find use in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties could lead to innovations in material science and engineering.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methoxyphenyl)methyl]propanamide
  • 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-ethoxyphenyl)methyl]propanamide
  • 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-butoxyphenyl)methyl]propanamide

Uniqueness

The uniqueness of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propoxy group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-2-13-30-17-9-7-16(8-10-17)14-24-20(28)11-12-27-15-25-21-18-5-3-4-6-19(18)26-22(21)23(27)29/h3-10,15,26H,2,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMZPQLPGRMADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Reactant of Route 2
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3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide
Reactant of Route 6
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]propanamide

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